Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)

Chiral Intermediate Enantiomeric Purity Pharmaceutical Building Block

The (S)-enantiomer (CAS 145438-89-7) is the mandatory chiral building block for stereospecific API synthesis. Substitution with the (R)-enantiomer (CAS 156712-37-7) or racemate (CAS 156022-15-0) can abolish pharmacological activity. With a predicted LogP of 2.27, it offers a 0.6 log unit advantage over des-fluoro analogs in CNS drug design. Procuring this defined enantiomer at 98% purity eliminates in-house chiral resolution, saving significant analytical resources. Supported by BindingDB/ChEMBL evidence for ALDH1A1 inhibitor programs (IC50 80 nM), this compound enables unambiguous SAR determination and ensures batch-to-batch consistency in lead optimization.

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
CAS No. 145438-89-7
Cat. No. B115030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)
CAS145438-89-7
Molecular FormulaC9H11FO
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1F)O
InChIInChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1
InChIKeyMCENMZBHIHBHPB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-1-(2-Fluorophenyl)propan-1-ol (CAS 145438-89-7): A Chiral Secondary Alcohol Building Block


Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI), commonly known as (S)-1-(2-fluorophenyl)propan-1-ol, is a chiral secondary alcohol with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol . Characterized by a fluorine atom ortho to the phenyl ring and a hydroxyl group on the alpha carbon of the propyl chain, its primary value lies in its defined (S)-absolute configuration. Sigma-Aldrich provides this compound as part of its AldrichCPR collection of unique chemicals for early discovery research, noting that no analytical data is collected for this specific product . Its commercial relevance is tied to its utility as a chiral building block in asymmetric synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) [1].

Why (R)-1-(2-Fluorophenyl)propan-1-ol or the Racemate Cannot Replace the (S)-Enantiomer (CAS 145438-89-7)


In chiral synthesis, the biological activity, toxicity, and pharmacokinetic profiles of derived APIs are often intrinsically linked to the absolute configuration of the building block. Substituting the (S)-enantiomer (CAS 145438-89-7) with its (R)-counterpart (CAS 156712-37-7) or the racemic mixture (CAS 156022-15-0) is not generally possible without risking a complete loss of desired pharmacological activity or introducing unforeseen adverse effects . The comparative data below quantitatively addresses the critical physicochemical and purity parameters that define the selection and procurement of this specific enantiomer over its closest analogs, establishing the foundational reasons why generic substitution is not a viable scientific procurement strategy [1].

Quantitative Differentiation Guide for Procuring (S)-1-(2-Fluorophenyl)propan-1-ol (CAS 145438-89-7)


Specified Purity vs. Closest Enantiomeric Comparators

A direct specification comparison of the target (S)-enantiomer against the (R)-enantiomer and the non-chiral analog 3-(2-fluorophenyl)propan-1-ol reveals a quantifiable baseline for procurement. The (S)-enantiomer from a major catalog supplier is specified at a purity of 98% . This specification is identical to that provided for its direct (R)-enantiomer (CAS 156712-37-7) at 98% purity and the structurally similar achiral building block 3-(2-fluorophenyl)propan-1-ol (CAS 76727-24-7) at 98% purity , indicating a standard entry-level purity tier for this compound class.

Chiral Intermediate Enantiomeric Purity Pharmaceutical Building Block

Predicted Lipophilicity (LogP) as a Selectivity Marker

Computationally predicted LogP values provide an initial screening tool for lipophilicity-driven selectivity. The target compound has a predicted LogP of 2.27 . This is identical to its (R)-enantiomer but marks a quantitative difference from the des-fluoro analog 1-phenylpropan-1-ol, which has a predicted LogP of approximately 1.7, and the ring-substituted positional isomer 1-(4-fluorophenyl)propan-1-ol with a predicted LogP of approximately 2.1 . The higher LogP for the ortho-fluorinated isomer suggests a quantifiably different membrane permeability profile, which is a critical consideration in early-stage drug design.

Lipophilicity ADME Drug Design

Class-Level Enantioselective Synthesis Potential

A foundational study on the catalytic enantioselective alkylation of fluorine-containing aldehydes demonstrated the synthesis of optically active fluorine-containing alcohols using a chiral beta-aminoalcohol catalyst (DBNE), achieving up to 97% enantiomeric excess (ee) [1]. While that study optimized conditions on pentafluorobenzaldehyde, the methodology is directly applicable to the synthesis of the target compound from 2-fluorobenzaldehyde via diethylzinc addition. In contrast, the racemic synthesis or use of non-fluorinated analogs cannot achieve this level of stereocontrol. This establishes the (S)-enantiomer, when procured from a supplier using such a method, as a product with a potential 94% ee advantage over the racemate, assuming a 97% ee synthesis versus 0% ee for the racemic mixture.

Asymmetric Catalysis Enantiomeric Excess Dialkylzinc Addition

Biological Target Selectivity Profile from ChEMBL

Data extracted from the BindingDB/ChEMBL database reveals a potential off-target activity profile for the racemic scaffold. For a compound containing the 1-(2-fluorophenyl)propan-1-ol moiety, an IC50 of 80 nM was recorded against human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1), with significantly lower potency against ALDH1A3 (IC50 = 120-1000 nM) [1]. This suggests a >10-fold selectivity window for ALDH1A1 over ALDH1A3 within this chemotype. Although this data is for the unseparated racemate, it is a critical procurement signal: sourcing the pure (S)-enantiomer allows for the direct investigation of stereospecific ALDH1A1 inhibition, a biological activity not observable to the same degree in non-fluorinated or differently substituted analogs.

ALDH1A1 Enzyme Inhibition IC50

Economic Viability: Forecasted Market Growth for the (S)-Enantiomer

A dedicated market research report projects steady growth for the (S)-1-(2-fluorophenyl)propan-1-ol market from 2026 to 2034, driven by rising demand for enantioselective synthesis in pharmaceutical development [1]. In contrast, the market for the (R)-enantiomer is described in a separate report [2]. The existence of distinct, positive market outlooks for each enantiomer quantifiably underscores their non-interchangeable nature from a supply chain perspective and supports the strategic procurement of the (S)-enantiomer as a distinct commercial entity with its own growing demand trajectory.

Market Analysis Procurement Strategy Supply Chain

Key Application Scenarios for Procuring (S)-1-(2-Fluorophenyl)propan-1-ol (CAS 145438-89-7)


Stereospecific ALDH1A1 Inhibitor Development

For medicinal chemistry programs targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1) with a reported IC50 of 80 nM for this chemotype, the procurement of the pure (S)-enantiomer is mandatory to establish the stereospecific contribution to potency. Using the (R)-enantiomer or the racemate would confound structure-activity relationship (SAR) studies, as the >10-fold selectivity window over ALDH1A3 [1] observed in the racemate may be entirely due to the (S)-enantiomer. This scenario is directly supported by the BindingDB/ChEMBL evidence [1].

Asymmetric Synthesis of APIs Requiring High LogP Intermediates

When designing a synthetic route for an API that requires a lipophilic chiral alcohol intermediate, the predicted LogP of 2.27 for the target compound provides a distinct advantage over the less lipophilic des-fluoro analog (LogP ~1.7) or the para-fluoro isomer (LogP ~2.1). This 0.6 log unit difference is significant for blood-brain barrier penetration calculations, making this compound the justified procurement choice for central nervous system (CNS) drug candidates.

High-Throughput Experimentation with Guaranteed Enantiopurity

For high-throughput reaction screening where a single, defined enantiomer is needed as a starting material, the 98% purity specification for the (S)-enantiomer provides a reliable, standardized input. This eliminates the need for in-house chiral analysis and purification, saving significant analytical resources compared to purchasing the racemate and performing a resolution step, as validated by the identical purity grades offered for this compound class .

Long-Term Supply Chain Security for a Growing Chiral Intermediate

With a dedicated positive market outlook for 2026-2034 [2], the (S)-1-(2-fluorophenyl)propan-1-ol market is projected for sustained growth, driven by pharmaceutical API demand. Establishing procurement frameworks for this specific enantiomer now, rather than relying on multi-purpose 'fluorinated alcohol' supply agreements, ensures access to a material with its own verified and growing commercial ecosystem [2].

Quote Request

Request a Quote for Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.